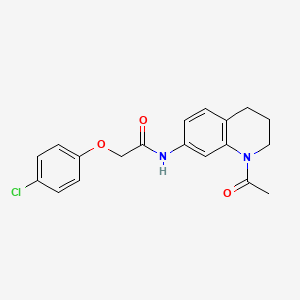
2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclic Depsipeptide Lyngbyabellin A Analogues : This compound is used in the synthesis of cyclic depsipeptide analogs like Lyngbyabellin A, which exhibits cytotoxicity against KB and LoVo cells. The synthesis involves multiple steps including asymmetric dihydroxylation and diazotization (Chen et al., 2013).
Synthesis of Acridone Carboxylates : The compound is utilized in creating acridone carboxylates by transesterification, with investigations into their kinetic characteristics and antimicrobial activity (Markovich et al., 2014).
Development of Kinase Inhibitors : It plays a role in synthesizing a series of kinase inhibitors targeting the transforming growth factor-β type 1 receptor, with potential in pharmaceutical applications (Krishnaiah et al., 2012).
Study of Metabolism and Pharmacokinetics : The compound is analyzed for its metabolic variations and pharmacokinetics, particularly in understanding genetic polymorphisms in rat models (Hasegawa et al., 2014).
Biological Activities and Applications
Antitumor Activity in Preclinical Assays : It has been used in the synthesis of molecules showing antitumor activity, especially in hematological and solid tumor cell lines, highlighting its potential in cancer research (Lombardo et al., 2004).
Fungicidal and Antiviral Properties : Studies demonstrate that derivatives of this compound exhibit significant fungicidal and antivirus activities, suggesting its use in developing antifungal and antiviral agents (Fengyun et al., 2015).
Synthesis of Pharmacologically Active Derivatives : The compound is a precursor in synthesizing various pharmacologically active derivatives, which exhibit a range of biological activities including antimicrobial and anthelmintic effects (Amnerkar et al., 2015).
Advanced Materials and Catalysis
Electrocatalytic Applications : Its derivatives are studied in electrocatalytic applications, like the carboxylation of bromopyridine with CO2, demonstrating its potential in green chemistry and catalysis (Feng et al., 2010).
Copper(ii) Complexes and Antiproliferative Potential : Copper(ii) complexes involving derivatives of this compound are analyzed for their antiproliferative potential against various cancer cell lines, indicating its relevance in developing anticancer agents (Czerwińska et al., 2017).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it might interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The compound’s molecular weight (which is relatively low) and its polar functional groups suggest it could be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific information about its targets and mode of action, it’s difficult to predict the compound’s effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its ability to interact with its targets .
properties
IUPAC Name |
2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-3-7(4-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYWTYMWINNKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

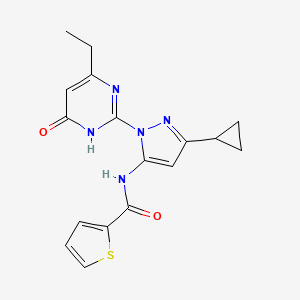
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
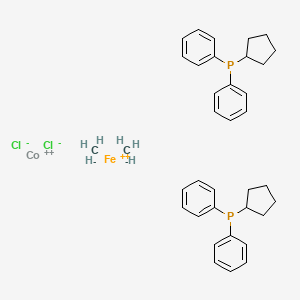
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)

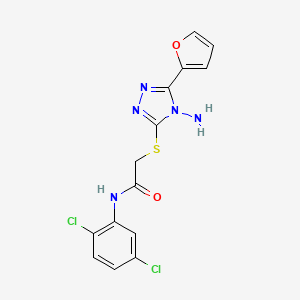
![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)
![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
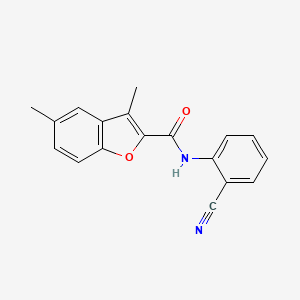

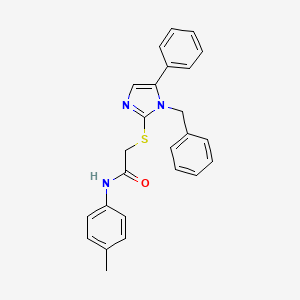
![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)
